Cobalt(II) 1,8,15,22-tetra(amino)phthalocyanine
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Overview
Description
Cobalt(II) 1,8,15,22-tetra(amino)phthalocyanine is an organometallic compound that belongs to the phthalocyanine family. This compound is known for its unique structure, which includes a central cobalt ion coordinated to a phthalocyanine ligand with four amino groups at positions 1, 8, 15, and 22. The presence of these amino groups enhances the compound’s reactivity and makes it suitable for various applications in catalysis, sensing, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt(II) 1,8,15,22-tetra(amino)phthalocyanine typically involves the reaction of cobalt salts with phthalonitrile derivatives under specific conditions. One common method includes the cyclotetramerization of 3-nitrophthalonitrile in the presence of cobalt(II) chloride, followed by reduction of the nitro groups to amino groups using a reducing agent such as hydrazine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Cobalt(II) 1,8,15,22-tetra(amino)phthalocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) derivatives.
Reduction: It can be reduced back to cobalt(I) or cobalt(0) states under specific conditions.
Substitution: The amino groups can participate in substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino groups
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while substitution reactions can produce various functionalized phthalocyanines .
Scientific Research Applications
Cobalt(II) 1,8,15,22-tetra(amino)phthalocyanine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes
Biology: The compound’s ability to interact with biological molecules makes it useful in biosensing and imaging applications
Industry: The compound is used in the development of advanced materials, such as conductive polymers and sensors
Mechanism of Action
The mechanism by which Cobalt(II) 1,8,15,22-tetra(amino)phthalocyanine exerts its effects involves the coordination of the central cobalt ion with various substrates. This coordination can facilitate electron transfer processes, making the compound an effective catalyst. The amino groups enhance the compound’s reactivity by providing additional sites for interaction with substrates .
Comparison with Similar Compounds
Similar Compounds
Cobalt(II) phthalocyanine: Lacks the amino groups, resulting in different reactivity and applications
Iron(II) phthalocyanine: Similar structure but with an iron center, leading to different catalytic properties
Copper(II) phthalocyanine: Another similar compound with copper as the central metal ion
Uniqueness
Cobalt(II) 1,8,15,22-tetra(amino)phthalocyanine is unique due to the presence of amino groups, which enhance its reactivity and make it suitable for a broader range of applications compared to its analogs .
Properties
Molecular Formula |
C32H20CoN12 |
---|---|
Molecular Weight |
631.5 g/mol |
IUPAC Name |
cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-5,14,23,32-tetramine |
InChI |
InChI=1S/C32H20N12.Co/c33-17-9-1-5-13-21(17)29-37-25(13)41-30-22-14(6-2-10-18(22)34)27(38-30)43-32-24-16(8-4-12-20(24)36)28(40-32)44-31-23-15(26(39-31)42-29)7-3-11-19(23)35;/h1-12H,33-36H2;/q-2;+2 |
InChI Key |
XLECLFZYEKNRIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C3=NC4=NC(=NC5=C6C=CC=C(C6=C([N-]5)N=C7C8=C(C(=CC=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC=C9N.[Co+2] |
Origin of Product |
United States |
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